molecular formula C10H8BrN3O B2921003 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine CAS No. 2089917-75-7

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Cat. No.: B2921003
CAS No.: 2089917-75-7
M. Wt: 266.098
InChI Key: WIQSGXSHTHVIJH-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: is an organic compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the pyrazine ring and a pyridin-4-ylmethoxy group at the fifth position. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine typically involves the following steps:

    Methoxylation: The methoxylation of the pyrazine ring is carried out using methanol or other methoxy-containing reagents under suitable reaction conditions.

    Pyridinylation: The attachment of the pyridin-4-yl group to the pyrazine ring is achieved through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under suitable conditions.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated or reduced pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridin-4-ylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both a bromine atom and a pyridin-4-ylmethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSGXSHTHVIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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